4-Tert-butylcyclohexanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.40e-04 mpractically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

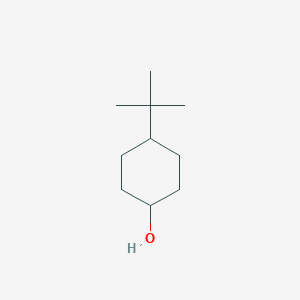

Structure

3D Structure

特性

IUPAC Name |

4-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOQPGVQAWPUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026623, DTXSID40883571, DTXSID50885182 | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-4-tert-Butylcyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | trans-4-tert-Butylcyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.005 [mmHg] | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-52-2, 937-05-3, 21862-63-5 | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-butylcyclohexanol basic properties and structure

The second round of searches has yielded significant results. I have found specific physical properties for the cis and trans isomers, including melting and boiling points. I have also located resources discussing the ¹H NMR and ¹³C NMR spectra of 4-tert-butylcyclohexanol, with some sources even providing spectral data and analysis that distinguishes between the isomers.

Furthermore, I have gathered detailed information on the stereoselective synthesis of this compound via the reduction of 4-tert-butylcyclohexanone with sodium borohydride, including the mechanism and the factors influencing the product ratio. The concept of A-values and conformational analysis has also been well-covered in the search results. I have also found more specific information on its application in the fragrance industry.

With the information I have now, I am confident that I can proceed to structure and write the in-depth technical guide as requested. I have sufficient data for the tables, details for the experimental protocol, and information to create the necessary diagrams. I will now proceed to synthesize this information into the final response.

Therefore, I do not need any further search actions.

An In-Depth Technical Guide to this compound: Structure, Properties, and Stereoselective Synthesis

Authored by a Senior Application Scientist

In the landscape of cyclic alcohols, this compound stands out as a molecule of significant academic and industrial importance. Its deceptively simple structure, a cyclohexane ring bearing a hydroxyl and a bulky tert-butyl group, belies a rich stereochemistry that profoundly influences its physical properties and applications. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the fundamental properties of its isomers, their conformational analysis, spectroscopic signatures, and a detailed protocol for its stereoselective synthesis.

The Dichotomy of Structure: Cis and Trans Isomerism

This compound exists as two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The cis and trans nomenclature refers to the relative orientation of the hydroxyl (-OH) and tert-butyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference in spatial arrangement has a dramatic impact on the molecule's stability and physical characteristics.

The key to understanding these differences lies in the conformational analysis of the cyclohexane chair form. The bulky tert-butyl group is a powerful conformational "lock," strongly preferring the equatorial position to minimize steric strain. This steric hindrance is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a substituent. The tert-butyl group has a very high A-value, meaning it overwhelmingly occupies the equatorial position.

This conformational locking dictates the orientation of the hydroxyl group in the most stable chair conformation of each isomer.

-

trans-4-tert-butylcyclohexanol : With the tert-butyl group in the equatorial position, the trans configuration places the hydroxyl group also in an equatorial position. This arrangement minimizes steric interactions, making the trans isomer the more thermodynamically stable of the two.

-

cis-4-tert-butylcyclohexanol : To maintain the tert-butyl group in the equatorial position, the cis configuration forces the hydroxyl group into an axial position. This axial -OH group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to higher steric strain and reduced thermodynamic stability compared to the trans isomer.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between the cis and trans isomers directly translate to distinct physical properties. These differences are critical for their separation, purification, and application-specific performance.

| Property | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | Mixture of Isomers |

| CAS Number | 937-05-3 | 21862-63-5 | 98-52-2 |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |

| Appearance | White to off-white solid | White crystalline solid | White crystalline powder or granules |

| Melting Point | ~83 °C | ~80 °C | 62-70 °C |

| Boiling Point | ~214 °C at 760 mmHg | ~230 °C at 760 mmHg (estimate) | 110-115 °C at 15 mmHg |

| Solubility | Slightly soluble in water; soluble in common organic solvents. | Insoluble in water; soluble in alcohol. | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

Spectroscopic Characterization: Distinguishing the Diastereomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound. The key diagnostic signals arise from the proton on the carbon bearing the hydroxyl group (the carbinol proton).

-

¹H NMR:

-

In trans-4-tert-butylcyclohexanol , the carbinol proton is in an axial position. It experiences axial-axial and axial-equatorial couplings to the adjacent protons, resulting in a multiplet with a relatively large coupling constant, typically observed around 3.5 ppm.

-

In cis-4-tert-butylcyclohexanol , the carbinol proton is in an equatorial position. It experiences equatorial-equatorial and equatorial-axial couplings, leading to a multiplet with smaller coupling constants, and is shifted downfield to approximately 4.03 ppm.

-

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring also differ between the two isomers due to the different steric environments. These differences, while more subtle than in the ¹H NMR, can be used for structural confirmation.

Stereoselective Synthesis: The Reduction of 4-tert-Butylcyclohexanone

A common and illustrative method for the synthesis of this compound is the reduction of 4-tert-butylcyclohexanone. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent, a classic example of kinetic versus thermodynamic control.

The reduction using sodium borohydride (NaBH₄) is a staple in undergraduate and research laboratories. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon. Due to the locked conformation of the starting ketone with the equatorial tert-butyl group, the two faces of the carbonyl group are not equivalent.

-

Axial Attack: The hydride attacks from the axial face, leading to the formation of the trans product where the hydroxyl group is in the equatorial position. This is the thermodynamically more stable product.

-

Equatorial Attack: The hydride attacks from the equatorial face, resulting in the cis product with the hydroxyl group in the axial position.

While the trans isomer is thermodynamically favored, the reaction with sodium borohydride often yields a mixture of both isomers, with the trans isomer being the major product. This is because the axial pathway is sterically less hindered for the approaching nucleophile.

Experimental Protocol: Stereoselective Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride

This protocol is designed to favor the formation of the trans isomer.

Materials:

-

4-tert-butylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1.5 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Erlenmeyer flasks, separatory funnel, beaker, magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of 4-tert-butylcyclohexanone in 5 mL of methanol.

-

Reductant Preparation: In a separate small beaker, carefully add 6 mmol of sodium borohydride to 5 mL of a sodium methoxide solution in methanol.

-

Reduction: Slowly and carefully add the sodium borohydride solution to the stirred solution of the ketone. Control the rate of addition to manage any frothing.

-

Reaction Time: Swirl the reaction mixture intermittently for approximately five minutes.

-

Work-up: Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water.

-

Extraction: Transfer the quenched reaction mixture to a 125 mL separatory funnel and extract with 12.5 mL of diethyl ether.

-

Washing: Wash the ether layer sequentially with 6.5 mL of water and 6.5 mL of brine.

-

Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate. Decant or filter the solution to remove the drying agent and evaporate the solvent to obtain the crude product.

-

Analysis: The product can be analyzed by ¹H NMR to determine the ratio of cis and trans isomers.

Safety Precautions: Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Methanol and diethyl ether are flammable and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications: From Fragrance to Pharmaceuticals

The distinct properties of the this compound isomers lend them to a variety of applications.

-

Fragrance Industry: This is a primary application area. This compound possesses a characteristic woody, camphor-like, and slightly minty aroma. It is widely used in perfumes, soaps, and other personal care products. The different isomers can have distinct scent profiles, with their ester derivatives also being valuable fragrance components. It is also used as a fragrance additive in patchouli essential oil to prevent discoloration.

-

Plasticizers and Polymers: It is used in the production of plasticizers, which enhance the flexibility and durability of plastics. It can also be incorporated as a monomer in polymer synthesis to modify the properties of the resulting polymer.

-

Chemical Synthesis: this compound serves as a versatile intermediate in organic synthesis.

-

Cosmetics: In cosmetic formulations, it can act as a stabilizer and emollient.

Conclusion

This compound is a foundational molecule for understanding the principles of stereochemistry and conformational analysis. The interplay between its cis and trans isomers, dictated by the sterically demanding tert-butyl group, provides a clear and practical example of how structure dictates properties and reactivity. For researchers and professionals in the chemical sciences, a thorough understanding of this compound's basic properties, spectroscopic signatures, and synthetic routes is invaluable for its effective application and for the design of new molecules with tailored functionalities.

References

- The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone.

- Brainly. (2023, May 22). The cis and trans isomers of this compound are ______. A. meso compounds B.

- Nerz, D. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore.

- CSUN Chemistry and Biochemistry. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube.

- Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride.

- Solubility of Things. (n.d.). This compound.

- SpectraBase. (n.d.). This compound (cis/trans).

- LookChem. (n.d.). This compound 98-52-2 wiki.

- PubChem. (n.d.). This compound.

- Homework.Study.com. (n.d.). 1. A portion of NMR sp1. A portion of NMR spectrum of this compound is shown below,....

An In-depth Technical Guide to the Thermodynamic Stability of Cis and Trans Isomers of 4-tert-Butylcyclohexanol

This guide provides a comprehensive analysis of the conformational principles governing the thermodynamic stability of cis- and trans-4-tert-butylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental validation, and practical implications of this classic stereochemical model.

Introduction: The Primacy of Conformation in Cyclohexane Systems

The three-dimensional structure of molecules is paramount in determining their physical properties and chemical reactivity. In the realm of cyclic alkanes, cyclohexane represents a foundational system. To alleviate angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[1] In this arrangement, the twelve hydrogen atoms are distributed into two distinct sets: six that are parallel to the principal C3 axis of the ring (axial) and six that extend radially outward from the ring's equator (equatorial).

When a substituent replaces a hydrogen atom, it can occupy either an axial or an equatorial position. These two possibilities represent diastereomeric conformations, known as conformers, which are in rapid equilibrium via a process called ring flipping. For most monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is thermodynamically more stable, as this arrangement minimizes destabilizing steric interactions with other axial atoms on the same face of the ring.[2] The 4-tert-butylcyclohexanol system serves as an exemplary and unambiguous model to explore this principle, owing to the profound steric influence of the tert-butyl group.

The Tert-Butyl Group as a Conformational Anchor

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the "A-value".[2][3] The A-value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value signifies a stronger preference for the equatorial position and reflects greater steric bulk.[2][4]

The tert-butyl group possesses one of the largest A-values among common substituents, estimated to be approximately 4.9 kcal/mol.[4] This substantial energy penalty for placing a tert-butyl group in an axial position arises from severe steric repulsion, specifically 1,3-diaxial interactions, between its bulky methyl groups and the axial hydrogens at the C-3 and C-5 positions.[1][4] The energy of this interaction is so prohibitive that the equilibrium overwhelmingly favors the equatorial conformer by a ratio of about 10,000:1.[4] Consequently, the tert-butyl group is often described as a "conformational lock," effectively anchoring the cyclohexane ring in a single, dominant chair conformation where the tert-butyl substituent is equatorial.[5][6]

| Substituent | A-Value (kcal/mol) |

| -OH | 0.87[4] |

| -CH₃ | 1.74[2] |

| -CH(CH₃)₂ | 2.15[4] |

| -C(CH₃)₃ | ~4.9 [4] |

Table 1: A-values for selected substituents, illustrating the significant steric demand of the tert-butyl group.

Conformational Analysis of this compound Isomers

The "locking" effect of the tert-butyl group simplifies the conformational analysis of the cis and trans diastereomers of this compound, as we can confidently assume the tert-butyl group will reside in the equatorial position.

Trans-4-tert-butylcyclohexanol

In a 1,4-trans substituted cyclohexane, the two substituents are on opposite faces of the ring. For the chair conformation, this geometric requirement is met when both substituents are in equatorial positions (diequatorial) or when both are in axial positions (diaxial).[7]

Given the imperative for the tert-butyl group to be equatorial, the diaxial conformation is energetically inaccessible. Therefore, trans-4-tert-butylcyclohexanol exists almost exclusively in the diequatorial (e,e) conformation. In this arrangement, both the large tert-butyl group and the hydroxyl group occupy the sterically favored equatorial positions, minimizing overall conformational strain. This makes the trans isomer exceptionally stable.[7][8]

Cis-4-tert-butylcyclohexanol

For a 1,4-cis substituted cyclohexane, the two substituents are on the same face of the ring. This arrangement dictates that one substituent must be axial while the other is equatorial (axial, equatorial).[7]

Two ring-flipped conformers are possible: one with an equatorial tert-butyl group and an axial hydroxyl group, and another with an axial tert-butyl group and an equatorial hydroxyl group. As established, the conformation with an axial tert-butyl group is prohibitively high in energy. Consequently, the only significantly populated conformation for the cis isomer is the one where the tert-butyl group is equatorial and the hydroxyl group is forced into an axial position (e,a).[1][7] This conformation is inherently less stable because it suffers from the 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same side of the ring.

Thermodynamic Stability: A Direct Comparison

The thermodynamic stability of the diastereomers is determined by comparing the energies of their most stable (and most populated) conformations.

-

Trans Isomer (Most Stable Conformer): Diequatorial (e,e). This is the lowest energy state, as both substituents avoid destabilizing axial interactions.

-

Cis Isomer (Most Stable Conformer): Equatorial tert-butyl, Axial hydroxyl (e,a). This conformer is higher in energy than the (e,e) trans isomer by an amount approximately equal to the A-value of the hydroxyl group (~0.87 kcal/mol), which quantifies the steric penalty of its axial placement.[4]

Figure 1: Energy relationship of this compound conformers.

Experimental Protocols for Isomer Analysis

The theoretical stability difference can be confirmed and quantified through established experimental procedures.

Protocol: Isomer Equilibration for Thermodynamic Ratio

This experiment establishes the thermodynamic equilibrium between the cis and trans isomers, allowing for the calculation of the free energy difference.

Objective: To determine the equilibrium constant (Keq) between cis- and trans-4-tert-butylcyclohexanol.

Methodology:

-

Preparation: Dissolve a known quantity (e.g., 1.0 g) of either pure cis- or pure trans-4-tert-butylcyclohexanol (or a mixture) in 20 mL of a high-boiling solvent such as isopropyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong base (e.g., 0.5 g of sodium metal to form sodium isopropoxide in situ). The base facilitates equilibration by reversibly oxidizing the alcohol to 4-tert-butylcyclohexanone, which can then be reduced back to either alcohol isomer.

-

Equilibration: Reflux the mixture under an inert atmosphere (e.g., nitrogen) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Workup: Cool the reaction mixture, neutralize the base with a weak acid (e.g., aqueous ammonium chloride), and extract the organic components with a suitable solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Analysis: Analyze the composition of the resulting solid by Gas Chromatography (GC) or ¹H NMR spectroscopy (see Protocol 5.2).

-

Calculation: Determine the ratio of the trans to cis isomer from the analysis. This ratio is the equilibrium constant, Keq = [trans]/[cis]. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Protocol: ¹H NMR Spectroscopy for Isomer Differentiation and Quantification

¹H NMR spectroscopy is a powerful, non-destructive technique for distinguishing and quantifying the cis and trans isomers in a mixture.[10] The key diagnostic signal is the methine proton (H-1) on the carbon atom bearing the hydroxyl group.[6][11]

Methodology:

-

Sample Preparation: Prepare a standard NMR sample by dissolving ~10-20 mg of the this compound mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the H-1 Signals: Locate the characteristic multiplets for the H-1 proton of each isomer.

-

Trans Isomer (Axial H-1): This proton is in an axial orientation. It exhibits large axial-axial couplings (~10-12 Hz) to the two adjacent axial protons. The signal appears as a broad, complex multiplet, often centered around 3.5 ppm .[6]

-

Cis Isomer (Equatorial H-1): This proton is in an equatorial orientation. It has smaller equatorial-axial and equatorial-equatorial couplings (~3-5 Hz). The signal is a narrower multiplet and is shifted downfield due to deshielding effects, appearing around 4.0 ppm .[6]

-

-

Integration: Carefully integrate the area under each of the identified H-1 signals.

-

-

Quantification: The relative ratio of the isomers is directly proportional to the ratio of the integrals of their respective H-1 signals.

-

% Cis Isomer = [Area(cis) / (Area(cis) + Area(trans))] * 100

-

| Isomer | H-1 Position | H-1 Chemical Shift (ppm) | H-1 Multiplicity | Relative Stability |

| Trans | Axial | ~3.5[6] | Broad multiplet (large J-couplings) | More Stable |

| Cis | Equatorial | ~4.0[6] | Narrow multiplet (small J-couplings) | Less Stable |

Table 2: Diagnostic ¹H NMR features for differentiating cis- and trans-4-tert-butylcyclohexanol.

Figure 2: Workflow for quantitative analysis via ¹H NMR spectroscopy.

Implications in Chemical Synthesis and Reactivity

The distinct conformational and energetic profiles of the cis and trans isomers lead to significant differences in their chemical reactivity.

-

Stereoselective Synthesis: The reduction of 4-tert-butylcyclohexanone with hydride reagents like sodium borohydride (NaBH₄) is a classic example of stereoselectivity. The trajectory of the incoming hydride nucleophile determines the stereochemical outcome. Attack from the less sterically hindered equatorial face leads to the formation of the axial alcohol (cis product), while attack from the more hindered axial face yields the equatorial alcohol (trans product). The final product ratio is a result of the competition between these two pathways, a concept known as steric approach control.

-

Reactivity Differences: The orientation of the hydroxyl group directly impacts its accessibility to reagents. The axial -OH group in the cis isomer is more sterically exposed than the equatorial -OH in the trans isomer. Consequently, the cis isomer often reacts faster in reactions such as chromic acid oxidation, where the reagent needs to access the alcohol.[7][12] This principle is critical in synthetic planning, where controlling stereochemistry can dictate reaction rates and outcomes.

For drug development professionals, understanding these principles is fundamental. The precise three-dimensional orientation of a functional group on a scaffold like a cyclohexane ring can be the deciding factor in its ability to bind to a biological target such as an enzyme or receptor. The stability and reactivity of a specific isomer can therefore directly influence the efficacy, metabolism, and overall pharmacological profile of a drug candidate.

References

- Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol.

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- Wikipedia. (n.d.). A value.

- Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism.

- Study.com. (n.d.). Draw the chair conformations of each stereoisomer of this compound.

- Brainly. (2016, July 12). Is cis this compound more polar than trans?.

- YouTube. (2020, March 18). This compound - J values.

- Study.com. (n.d.). What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?.

- Chemistry School. (n.d.). t-Butyl Group's Ability to "lock" the Cyclohexane Ring.

- Reddit. (2014, November 16). Question regarding rate of reaction of oxidation of trans- and cis- this compound.

- Chegg. (2023, November 30). Solved Explain why one diastereomer is thermodynamically.

- Gauth. (n.d.). *In the H NMR spectrum of 4 -tert-butylcyclohexanol, the cis and trans isomers may be assigned.

- University of California, Irvine. (2012, May 6). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY.

Sources

- 1. homework.study.com [homework.study.com]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistryschool.net [chemistryschool.net]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. reddit.com [reddit.com]

- 8. homework.study.com [homework.study.com]

- 9. Solved Explain why one diastereomer is thermodynamically | Chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

- 11. Solved: In the *H NMR spectrum of 4 -tert-butylcyclohexanol, the cis and trans isomers may be assi [Chemistry] [gauthmath.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylcyclohexanol Chair Flips

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of cis- and trans-4-tert-butylcyclohexanol, focusing on the dynamics of cyclohexane chair flips. We delve into the foundational principles of sterics and thermodynamics that govern the conformational preferences of substituted cyclohexanes. This guide offers a detailed examination of the powerful analytical techniques employed in this analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. We present field-proven, step-by-step protocols for both experimental data acquisition using ¹H NMR and in silico modeling via Density Functional Theory (DFT). The causality behind experimental and computational choices is explained, ensuring a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of conformational analysis and its application in molecular characterization.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is therefore a cornerstone of modern chemistry and drug development. The cyclohexane ring, a ubiquitous motif in natural products and pharmaceutical compounds, serves as a classic model for understanding the subtleties of conformational isomerism.

The most stable conformation of cyclohexane is the "chair" form, which minimizes both angle strain (maintaining near-ideal tetrahedral bond angles) and torsional strain (with all adjacent C-H bonds in a staggered arrangement).[1] A key dynamic feature of the chair conformation is its ability to undergo a "ring flip," a rapid interconversion between two equivalent chair forms. In this process, all axial substituents become equatorial, and vice versa.[2]

When substituents are introduced onto the cyclohexane ring, the two chair conformers are no longer energetically equivalent. The steric bulk of a substituent dictates its preference for the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. This energy difference is quantified by the substituent's A-value, which is the change in Gibbs free energy (ΔG) for the equilibrium between the axial and equatorial conformers.[3]

This guide focuses on 4-tert-butylcyclohexanol, a molecule that provides an exemplary system for studying these principles. The tert-butyl group is exceptionally bulky, with a large A-value of approximately 4.9 kcal/mol.[4][5] This substantial energy penalty for occupying an axial position effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group is equatorial.[6][7] This conformational locking simplifies the analysis of the hydroxyl group's orientation in the cis and trans isomers, making this compound an ideal substrate for demonstrating the power of conformational analysis techniques.

Theoretical Framework: Energetics of the Chair Flip

The chair flip of a substituted cyclohexane is a dynamic equilibrium between two non-equivalent chair conformations. The relative populations of these conformers at a given temperature are determined by the difference in their Gibbs free energy (ΔG).

For a monosubstituted cyclohexane, the equilibrium can be represented as:

The A-value is a quantitative measure of the steric strain introduced by an axial substituent and is defined as:

A = -ΔG = RTlnK

where:

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

K is the equilibrium constant ([equatorial]/[axial])

A larger A-value signifies a stronger preference for the equatorial position. The tert-butyl group's high A-value means the equilibrium for tert-butylcyclohexane lies overwhelmingly towards the equatorial conformer, with a ratio of approximately 10,000:1.[4]

In the case of this compound, we must consider the contributions of both the tert-butyl and hydroxyl groups. The A-value for a hydroxyl group is approximately 0.87 kcal/mol.[4]

-

trans-4-tert-Butylcyclohexanol : In the most stable chair conformation, both the bulky tert-butyl group and the hydroxyl group can occupy equatorial positions. The alternative chair form, with both groups in axial positions, would be highly energetically unfavorable.

-

cis-4-tert-Butylcyclohexanol : To maintain the cis relationship, if the tert-butyl group occupies the preferred equatorial position, the hydroxyl group is forced into an axial position.[8] The alternative chair form would place the tert-butyl group in a highly unfavorable axial position.

This conformational locking by the tert-butyl group provides two diastereomers with distinct and fixed orientations of the hydroxyl group, which can be readily distinguished using spectroscopic and computational methods.

Experimental Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful and non-destructive technique for elucidating the conformational and stereochemical details of molecules in solution. The chemical shift (δ) and spin-spin coupling constants (J-values) of protons are highly sensitive to their local electronic and spatial environments.

Differentiating Isomers by Chemical Shift

In a cyclohexane ring, axial and equatorial protons experience different magnetic environments. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[3]

For this compound, the proton on the carbon bearing the hydroxyl group (the methine proton, H-1) is a key diagnostic signal.

-

In trans-4-tert-butylcyclohexanol , the hydroxyl group is equatorial, meaning the H-1 proton is in an axial position.

-

In cis-4-tert-butylcyclohexanol , the hydroxyl group is axial, placing the H-1 proton in an equatorial position.

Therefore, the H-1 proton of the cis isomer is expected to resonate at a higher chemical shift (downfield) compared to the H-1 proton of the trans isomer.[9]

Coupling Constants and the Karplus Relationship

Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .[10]

J(φ) = Acos²(φ) + Bcos(φ) + C

where A, B, and C are empirically derived parameters.[10] The key takeaway from this relationship is that the magnitude of ³J is largest for dihedral angles of 0° and 180° and smallest for angles around 90°.[10]

In a cyclohexane chair, the dihedral angles between vicinal protons are approximately:

-

Axial-Axial (a-a): ~180°

-

Axial-Equatorial (a-e): ~60°

-

Equatorial-Equatorial (e-e): ~60°

This leads to characteristic coupling constants:

-

³J_aa (large): ~10-13 Hz

-

³J_ae (small): ~2-5 Hz

-

³J_ee (small): ~2-5 Hz

By analyzing the multiplicity and coupling constants of the H-1 proton signal, we can definitively assign the stereochemistry of the isomers:

-

trans-4-tert-Butylcyclohexanol (axial H-1) : The axial H-1 proton is coupled to two axial protons and two equatorial protons on the adjacent carbons. This results in two large axial-axial couplings (³J_aa) and two small axial-equatorial couplings (³J_ae). The signal often appears as a triplet of triplets.[11]

-

cis-4-tert-Butylcyclohexanol (equatorial H-1) : The equatorial H-1 proton is coupled to two axial protons and two equatorial protons on the adjacent carbons. This results in two small equatorial-axial couplings (³J_ea) and two small equatorial-equatorial couplings (³J_ee). The signal often appears as a pentet or a broad multiplet with small coupling constants.[11]

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the steps for acquiring and processing ¹H NMR spectra of a mixture of cis- and trans-4-tert-butylcyclohexanol.

A. Sample Preparation [6][9][10]

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak for chemical shift referencing (δ ≈ 7.26 ppm).[10]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it clearly.

B. Data Acquisition [12][13][14]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the following acquisition parameters (values may be adjusted based on the specific instrument):

-

Pulse Program : A standard 1D proton pulse sequence (e.g., zg30 or zgpr for water suppression if needed, though less critical in CDCl₃).

-

Number of Scans (NS) : 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1) : 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is required.

-

Acquisition Time (AQ) : 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW) : 12-16 ppm, centered around 5-6 ppm.

-

-

Acquire the Free Induction Decay (FID).

C. Data Processing and Analysis [4][15][16][17]

-

Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals corresponding to the H-1 protons of the cis and trans isomers to determine their relative ratio in the mixture.

-

Analyze the multiplicity and measure the coupling constants (in Hz) for the H-1 signals to confirm the stereochemical assignments.

Computational Analysis: Density Functional Theory (DFT)

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. DFT is a widely used quantum mechanical method that can accurately predict molecular geometries, energies, and vibrational frequencies.[18][19][20]

By calculating the energies of the different chair conformations of cis- and trans-4-tert-butylcyclohexanol, we can predict their relative stabilities and compare these predictions with experimental observations.

Computational Workflow

The following workflow outlines the steps for performing a conformational analysis of this compound using DFT calculations, with Gaussian being a common software package for such tasks.[8][21][22]

Caption: Computational workflow for DFT-based conformational analysis.

Experimental Protocol: DFT Calculations

This protocol provides a step-by-step guide for calculating the relative energies of the most stable conformers of cis- and trans-4-tert-butylcyclohexanol.

A. Building the Initial Structures

-

Using a molecular modeling program (e.g., GaussView), build the structures of the two chair conformations for both cis- and trans-4-tert-butylcyclohexanol.

-

cis isomer:

-

Conformer 1: Equatorial tert-butyl, axial hydroxyl.

-

Conformer 2: Axial tert-butyl, equatorial hydroxyl.

-

-

trans isomer:

-

Conformer 1: Equatorial tert-butyl, equatorial hydroxyl.

-

Conformer 2: Axial tert-butyl, axial hydroxyl.

-

-

B. Geometry Optimization and Frequency Calculation [8][21][23][24]

-

For each of the four structures, set up a geometry optimization followed by a frequency calculation. A commonly used and computationally efficient level of theory for this step is B3LYP/6-31G(d) .

-

The Opt Freq keyword in Gaussian performs both calculations in a single job.

-

The Opt keyword instructs the program to find the lowest energy geometry (a stationary point on the potential energy surface).

-

The Freq keyword calculates the vibrational frequencies at the optimized geometry. This is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A transition state will have one imaginary frequency.[25]

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy (G).

-

C. Analyzing the Output

-

For each calculation, verify that the optimization has converged successfully.

-

Check the frequency calculation results. A true minimum energy structure will have zero imaginary frequencies. If an imaginary frequency is found, it indicates a saddle point (transition state), and the geometry should be perturbed along the imaginary mode and re-optimized.[25]

-

From the output file, extract the Gibbs free energy (often labeled as "Sum of electronic and thermal Free Energies").

D. Calculating Relative Energies [7][26][27]

-

For each isomer (cis and trans), identify the conformer with the lower Gibbs free energy. This is the more stable conformer.

-

Calculate the energy difference (ΔG) between the two conformers for each isomer: ΔG = G(higher energy conformer) - G(lower energy conformer)

-

Compare the calculated ΔG values with the predictions from A-values. For example, the energy difference for the cis isomer should be dominated by the A-value of the tert-butyl group.

For higher accuracy, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a more robust level of theory, such as M06-2X/6-311+G(d,p) , and the thermal corrections from the B3LYP calculation can be added to these more accurate electronic energies.[28]

Data Synthesis and Interpretation

A robust conformational analysis relies on the synergy between experimental and computational data. The NMR spectrum provides a real-world snapshot of the molecule's behavior in solution, while DFT calculations offer a detailed energetic and geometric picture from first principles.

Summary of Expected Data

The following table summarizes the expected experimental and computational results for the most stable conformers of cis- and trans-4-tert-butylcyclohexanol.

| Isomer | Most Stable Conformation (OH group) | H-1 Proton Orientation | Expected H-1 Chemical Shift (δ) | Expected H-1 Coupling Pattern | Expected Relative Energy (vs. other conformer) |

| cis | Axial | Equatorial | Higher field (~4.0 ppm)[9] | Pentet (small J-values, ~3 Hz)[29] | ~4.9 kcal/mol higher for t-Bu axial conformer |

| trans | Equatorial | Axial | Lower field (~3.5 ppm)[9] | Triplet of triplets (large J_aa, ~11 Hz; small J_ae, ~4 Hz)[29] | > 5 kcal/mol higher for di-axial conformer |

Integrated Analysis Workflow

The following diagram illustrates the logical flow for an integrated conformational analysis of this compound.

Caption: Integrated workflow for experimental and computational conformational analysis.

By comparing the experimentally observed chemical shifts and coupling constants with the predictions based on the computationally determined lowest-energy structures, a definitive and self-validating assignment of the cis and trans isomers and their conformational preferences can be achieved. The relative intensities of the H-1 signals in the NMR spectrum should also correlate with the calculated Boltzmann distribution based on the computed ΔG values for the two isomers, assuming the sample is at thermodynamic equilibrium.

Conclusion

The conformational analysis of this compound serves as a powerful case study in the application of fundamental principles of stereochemistry and advanced analytical techniques. The conformationally locked nature of this molecule, dictated by the sterically demanding tert-butyl group, provides a simplified yet insightful model for understanding the interplay of steric and electronic effects in determining molecular structure and stability.

This guide has provided a comprehensive framework for conducting such an analysis, integrating both experimental ¹H NMR spectroscopy and computational DFT methods. The detailed protocols presented herein are designed to be both technically accurate and practically applicable, offering a self-validating system for the elucidation of conformational isomers. By understanding the causality behind the experimental and computational choices, researchers can confidently apply these methodologies to more complex systems, a critical skill in the fields of chemical research and drug development. The principles and workflows detailed in this guide form an essential part of the modern chemist's toolkit for understanding and manipulating the three-dimensional world of molecules.

References

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

- Organic Chemistry.

- Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. [Link]

- National Institutes of Health. (n.d.).

- MRI Questions. (2015). 5.2 Chemical Shift. [Link]

- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]

- Scribd. (n.d.).

- YouTube. (2022).

- Homework.Study.com. (n.d.). Draw the chair conformations of each stereoisomer of this compound. [Link]

- PubMed Central (PMC). (n.d.).

- ResearchGate. (n.d.).

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

- Iowa State University. (n.d.).

- YouTube. (2023).

- Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

- University of California, San Diego. (n.d.).

- YouTube. (2023).

- SpringerLink. (n.d.). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. [Link]

- The Ohio State University. (2022).

- University of Wisconsin-Madison. (n.d.).

- Wikipedia. (n.d.).

- Gaussian Inc. (2020). Freq. [Link]

- Royal Society of Chemistry. (2023).

- Canadian Centre for Nuclear Magnetic Resonance. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF this compound AND 4-tert-BUTYLCYCLOHEXANONE. [Link]

- YouTube. (2021).

- Organomation. (n.d.).

- University College London. (n.d.).

- Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

- PubChem. (n.d.). This compound. [Link]

- KPU Pressbooks. (n.d.). 4.

- ACS Publications. (1959). Conformational Analysis. V. The Reaction of cis- and trans-4-t-Butylcyclohexanol and trans-4-Methylcyclohexanol with Phosphorus Pentabromide. Syntheses of Alkylcyclohexyl Bromides. [Link]

- Reddit. (2019). Cis and Trans NMR splitting. [Link]

- PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.

- ResearchGate. (2022).

- YouTube. (2019).

- ChemRxiv. (2022).

- Chegg. (2020). For the mixture of cis- and trans-4-tert-butylcyclohexanol, the actual coupling constants (J values).... [Link]

- YouTube. (2020). This compound - J values. [Link]

Sources

- 1. sikhcom.net [sikhcom.net]

- 2. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 [docs.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Absolute Beginners Guide to Gaussian [ccl.net]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 15. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 21. m.youtube.com [m.youtube.com]

- 22. medium.com [medium.com]

- 23. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 24. gaussian.com [gaussian.com]

- 25. youtube.com [youtube.com]

- 26. asc.ohio-state.edu [asc.ohio-state.edu]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 29. chegg.com [chegg.com]

An In-depth Technical Guide on the Thermodynamic Stability of 4-tert-butylcyclohexanol Stereoisomers

This guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans stereoisomers of 4-tert-butylcyclohexanol. A deep understanding of the conformational preferences and the energetic landscape of substituted cyclohexanes is paramount for researchers, scientists, and drug development professionals. The spatial arrangement of functional groups within a molecule can profoundly influence its physical properties, reactivity, and biological activity.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

To appreciate the nuanced stability differences in this compound stereoisomers, a firm grasp of the conformational analysis of cyclohexane is essential. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions: axial or equatorial.[1]

A critical phenomenon in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For an unsubstituted cyclohexane ring, these two chair conformations are energetically identical.[3] However, when a substituent is introduced, the two conformers are no longer equivalent in energy.[3]

The primary determinant of conformational preference is the minimization of steric strain. Axial substituents experience greater steric crowding due to 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring, specifically at the C3 and C5 positions relative to the substituent at C1.[4][5][6] Consequently, substituted cyclohexanes preferentially adopt the conformation where the larger substituent occupies the more spacious equatorial position.[7]

The Decisive Role of the tert-Butyl Group: An Unwavering Anchor

The tert-butyl group is exceptionally bulky. This steric bulk has a profound impact on the conformational equilibrium of the cyclohexane ring. The energy difference between a conformation with an axial tert-butyl group and one with an equatorial tert-butyl group is significant, approximately 21 kJ/mol.[8] This substantial energy barrier effectively "locks" the cyclohexane ring into the conformation where the tert-butyl group is in the equatorial position.[9][10] The concentration of the conformer with an axial tert-butyl group is negligible at room temperature, with the equatorial-to-axial ratio being around 99.9%.[3][11] This conformational anchoring is a key principle in understanding the stability of this compound isomers.

Thermodynamic Stability of this compound Stereoisomers

With the foundational principles established, we can now dissect the thermodynamic stability of the cis and trans isomers of this compound.

trans-4-tert-butylcyclohexanol: The Epitome of Stability

In the case of the trans isomer, the hydroxyl (-OH) group and the tert-butyl group are on opposite faces of the cyclohexane ring. This arrangement allows for a chair conformation where both the bulky tert-butyl group and the hydroxyl group can simultaneously occupy equatorial positions .[12] This diequatorial conformation is exceedingly stable as it minimizes steric strain. The alternative chair-flipped conformation, which would place both groups in axial positions, is highly energetically unfavorable due to severe 1,3-diaxial interactions involving both the tert-butyl group and the hydroxyl group. Consequently, trans-4-tert-butylcyclohexanol exists almost exclusively in the diequatorial conformation, rendering it the more thermodynamically stable isomer.[12][13]

cis-4-tert-butylcyclohexanol: A Compromise in Conformation

For the cis isomer, the hydroxyl group and the tert-butyl group are on the same face of the ring. This geometric constraint means that in any chair conformation, one substituent must be axial while the other is equatorial.[12][14] Given the overwhelming energetic preference for the tert-butyl group to be equatorial, the most stable conformation of cis-4-tert-butylcyclohexanol is the one where the tert-butyl group occupies an equatorial position and the hydroxyl group is forced into an axial position .[12][14] While this arrangement avoids the highly destabilizing axial placement of the tert-butyl group, the axial hydroxyl group still experiences 1,3-diaxial interactions with the axial hydrogens, leading to a higher energy state compared to the diequatorial trans isomer.[14]

The following diagram illustrates the conformational analysis of both isomers.

Caption: Conformational equilibrium of trans and cis-4-tert-butylcyclohexanol.

Quantitative Energetic Comparison: The A-Value Concept

The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[15] Larger A-values signify a greater preference for the equatorial position and indicate a bulkier substituent in terms of steric interactions.[16][17]

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| -OH | 0.87[16] | ~3.6 |

| -C(CH₃)₃ | ~5.0[15] | ~21[8] |

Table 1: A-Values for Hydroxyl and tert-Butyl Groups.

Applying these values to the this compound isomers:

-

trans-4-tert-butylcyclohexanol (diequatorial): The ground state energy is the baseline (0 kcal/mol of conformational strain).

-

cis-4-tert-butylcyclohexanol (axial-OH, equatorial-t-Bu): The conformational strain is approximately equal to the A-value of the axial hydroxyl group, which is about 0.87 kcal/mol.[16]

This quantitative data unequivocally demonstrates that the trans isomer is more thermodynamically stable than the cis isomer.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and quantifying their ratio.

Experimental Protocol: Isomer Equilibration

This protocol describes a method to equilibrate a mixture of this compound isomers, allowing the system to reach its thermodynamic minimum.

Materials:

-

A mixture of cis- and trans-4-tert-butylcyclohexanol

-

4-tert-butylcyclohexanone (as a catalyst)

-

Aluminum isopropoxide or a similar Meerwein-Ponndorf-Verley catalyst

-

Anhydrous toluene or another suitable high-boiling solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for reflux

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a known quantity of the this compound isomer mixture in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of aluminum isopropoxide and a small amount of 4-tert-butylcyclohexanone. The ketone facilitates the equilibration process.[18]

-

Equilibration: Heat the mixture to reflux under an inert atmosphere. The equilibration is typically allowed to proceed for several hours to ensure that thermodynamic equilibrium is reached.

-

Workup: After cooling, the reaction is quenched by the careful addition of water or a dilute acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Analysis: The resulting isomer ratio in the equilibrated mixture is determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[19][20] The proton on the carbon bearing the hydroxyl group gives distinct signals for the cis and trans isomers in the ¹H NMR spectrum, allowing for their quantification.[21][22]

The following diagram outlines the experimental workflow.

Caption: Workflow for experimental determination of isomer stability.

Conclusion

The thermodynamic stability of this compound stereoisomers is a clear and instructive example of the principles of conformational analysis. The exceptionally bulky tert-butyl group acts as a conformational lock, forcing it into an equatorial position. This constraint dictates the overall stability of the cis and trans isomers. The trans isomer, which can adopt a diequatorial conformation, is significantly more stable than the cis isomer, which must accommodate an axial hydroxyl group. This stability difference is quantifiable through A-values and can be confirmed experimentally via equilibration studies. For professionals in drug development and chemical research, a thorough understanding of these fundamental stereochemical principles is indispensable for the rational design and synthesis of molecules with desired properties and functions.

References

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

- Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. [Link]

- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

- Organic Chemistry.

- MDPI. (2025, August 7). The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. [Link]

- UCLA – Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). [Link]

- Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]

- Master Organic Chemistry. (2014, June 27).

- Homework.Study.com. What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?[Link]

- Proprep. Compare and contrast axial and equatorial positions in cyclohexane and discuss their steric effects.[Link]

- Brainly. (2016, July 12). [FREE] Is cis this compound more polar than trans? I recently did a reduction reaction of...[Link]

- Wikipedia. A value. [Link]

- JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

- SpectraBase. This compound (cis/trans). [Link]

- University of Calgary. Ch3 - Substituted Cyclohexanes. [Link]

- Homework.Study.com.

- RSC Publishing.

- Chemistry School. t-Butyl Group's Ability to "lock" the Cyclohexane Ring. [Link]

- PubChem. This compound. [Link]

- YouTube. (2020, March 18). This compound - J values. [Link]

- Reddit. (2014, November 16). Question regarding rate of reaction of oxidation of trans- and cis- this compound. [Link]

- Chegg. (2019, May 1). Question: 6. Explain why one diastereomer is thermodynamically more stable than the other. To do so, draw both chair conformations for cis-4-tert-butylcyclohexanol. Do the same for trans-4-tert. [Link]

- Reddit. (2019, March 8). Cis and Trans NMR splitting. [Link]

- Chegg.com. (2023, October 11). Solved Analyze the IR spectrum of the pure cis- and trans. [Link]

- Fiveable. T-butylcyclohexane Definition - Organic Chemistry Key Term. [Link]

- CDN. (2012, May 6). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF this compound AND 4-tert-BUTYLCYCLOHE. [Link]

- Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. [Link]

- Chegg.com. (2023, November 30). Solved Explain why one diastereomer is thermodynamically. [Link]

- Chegg.com. (2023, February 19). Solved The conformational equilibrium of each isomer of. [Link]

- Homework.Study.com. Draw the chair conformations of each stereoisomer of this compound. Label the...[Link]

Sources

- 1. proprep.com [proprep.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]